molecular formula C12H15BrO3S B12066347 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran

Cat. No.: B12066347
M. Wt: 319.22 g/mol
InChI Key: GFAVUDWCDNJXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran is a brominated sulfonylmethyl-substituted tetrahydropyran derivative.

Properties

Molecular Formula

C12H15BrO3S

Molecular Weight

319.22 g/mol

IUPAC Name

4-[(3-bromophenyl)sulfonylmethyl]oxane

InChI

InChI=1S/C12H15BrO3S/c13-11-2-1-3-12(8-11)17(14,15)9-10-4-6-16-7-5-10/h1-3,8,10H,4-7,9H2

InChI Key

GFAVUDWCDNJXAB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran typically involves multiple steps. One common method includes the reaction of 3-bromophenylsulfonyl chloride with tetrahydro-2H-pyran-4-methanol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-(4-Bromophenoxy)tetrahydro-2H-pyran

  • Molecular Formula : C₁₁H₁₃BrO₂.
  • Key Features: Contains a bromophenoxy ether linkage instead of a sulfonylmethyl group.
  • Properties : Lower molecular weight (257.127 g/mol) and reduced polarity compared to the sulfonyl-containing analog. Likely more lipophilic, affecting membrane permeability in drug design .

2-(4-Bromobenzyloxy)tetrahydro-2H-pyran

  • Molecular Formula : C₁₂H₁₅BrO₂.
  • Key Features : Benzyloxy group introduces a methylene bridge between the phenyl ring and oxygen.
  • Physicochemical Data : Boiling point 140–142°C (3 Torr), density ~1.38 g/cm³.
  • Applications : Ether linkages are typically more hydrolytically stable than sulfonyl groups, making this compound a robust intermediate in organic synthesis .

Hydroxyl- and Amine-Substituted Analogs

2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol

  • Molecular Formula : C₁₁H₁₃BrO₂.
  • Key Features : A hydroxyl group at position 4 of the tetrahydropyran ring.
  • Implications : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with the sulfonyl group’s strong electron-withdrawing character .

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine

  • Molecular Formula: C₁₁H₁₄BrNO.
  • Key Features : Amine group at position 3.
  • Purity: 98%, with long-term storage recommended for lab use .

Simplified Structural Derivatives

4-(Bromomethyl)tetrahydropyran

  • Molecular Formula : C₆H₁₀BrO.
  • Key Features : Lacks the phenylsulfonyl group, with a bromomethyl substituent.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran C₁₂H₁₅BrO₃S 319.22 Meta-bromophenylsulfonylmethyl Likely intermediate in synthesis
4-(((4-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran C₁₂H₁₅BrO₃S 319.22 Para-bromophenylsulfonylmethyl Positional isomer for reactivity studies
2-(4-Bromophenoxy)tetrahydro-2H-pyran C₁₁H₁₃BrO₂ 257.127 Bromophenoxy ether Lipophilic intermediate
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine C₁₁H₁₄BrNO 256.14 Amine group Salt formation potential
4-(Bromomethyl)tetrahydropyran C₆H₁₀BrO 177.05 Bromomethyl Alkylating agent

Research Findings and Implications

  • Synthetic Utility : Sulfonylmethyl-substituted tetrahydropyrans (e.g., 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran) are valuable in Suzuki-Miyaura couplings due to the bromine atom’s role as a leaving group .
  • Stability : Sulfonyl groups enhance thermal stability compared to ether or hydroxyl analogs, making them suitable for high-temperature reactions .
  • Biological Relevance : Amine and hydroxyl derivatives (e.g., 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine) may serve as scaffolds for CNS-targeting drugs, leveraging the tetrahydropyran ring’s conformational rigidity .

Biological Activity

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran is a synthetic compound characterized by its unique structural features, including a bromophenyl group and a sulfonyl moiety. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran is C12H15BrO3S, with a molecular weight of 319.22 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC12H15BrO3S
Molecular Weight319.22 g/mol
IUPAC Name4-[(3-bromophenyl)sulfonylmethyl]oxane
InChIInChI=1S/C12H15BrO3S/c13-11-2-1-3-12(8-11)17(14,15)9-10-4-6-16-7-5-10/h1-3,8,10H,4-7,9H2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromophenyl group engages in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.

Anticancer Activity

Research has indicated that 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. For instance, an investigation revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran on various cancer cell lines.
    • Method : MTT assay was conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results : The compound exhibited an IC50 value of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the anti-inflammatory potential in LPS-stimulated macrophages.
    • Method : ELISA was used to measure cytokine levels post-treatment with the compound.
    • Results : A significant reduction (up to 70%) in TNF-alpha production was observed at a concentration of 10 µM.

Comparison with Similar Compounds

To understand the unique biological activity of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran, it is essential to compare it with structurally similar compounds:

CompoundAnticancer ActivityAnti-inflammatory Activity
4-BromomethyltetrahydropyranModerateLow
4-(((4-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyranHighModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.